4-(Quinoxalin-2-yl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-(2-Quinoxalinyl)phenyl 3,4-dimethoxybenzoate is an organic compound that features a quinoxaline moiety linked to a phenyl group, which is further esterified with 3,4-dimethoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-quinoxalinyl)phenyl 3,4-dimethoxybenzoate typically involves the following steps:
Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Quinoxalinyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
4-(2-Quinoxalinyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to the biological activity of quinoxaline derivatives.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism of action of 4-(2-quinoxalinyl)phenyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Quinoxalinyl)phenyl benzoate: Lacks the methoxy groups, which may affect its solubility and biological activity.
4-(2-Quinoxalinyl)phenyl 4-methoxybenzoate: Contains only one methoxy group, potentially altering its electronic properties and reactivity.
Uniqueness
4-(2-Quinoxalinyl)phenyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzoate moiety, which can influence its solubility, electronic properties, and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in materials science .
Properties
Molecular Formula |
C23H18N2O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H18N2O4/c1-27-21-12-9-16(13-22(21)28-2)23(26)29-17-10-7-15(8-11-17)20-14-24-18-5-3-4-6-19(18)25-20/h3-14H,1-2H3 |
InChI Key |
QGSKYAVQQLPZTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)OC |
Origin of Product |
United States |
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